molecular formula C19H26B2O4S2 B13383171 Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate

Cat. No.: B13383171
M. Wt: 404.2 g/mol
InChI Key: WMGUYFACZRNZCD-UHFFFAOYSA-N
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Description

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex organic compound with the molecular formula C19H26B2O4S2 and a molecular weight of 404.16 g/mol This compound features a cyclopentene ring fused with two thiophene rings, each substituted with a methyl group and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:

    Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.

    Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate can be compared with similar compounds such as:

Uniqueness

The presence of boronate ester groups in this compound imparts unique reactivity and potential for forming boron-containing polymers and materials, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H26B2O4S2

Molecular Weight

404.2 g/mol

IUPAC Name

[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane

InChI

InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3

InChI Key

WMGUYFACZRNZCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC

Origin of Product

United States

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